6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS No.: 2098096-04-7
Cat. No.: VC3177460
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098096-04-7 |
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Molecular Formula | C9H14N2OS |
Molecular Weight | 198.29 g/mol |
IUPAC Name | 4-butan-2-yl-2-methylsulfanyl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C9H14N2OS/c1-4-6(2)7-5-8(12)11-9(10-7)13-3/h5-6H,4H2,1-3H3,(H,10,11,12) |
Standard InChI Key | KTQGSLITVZTLJI-UHFFFAOYSA-N |
SMILES | CCC(C)C1=CC(=O)NC(=N1)SC |
Canonical SMILES | CCC(C)C1=CC(=O)NC(=N1)SC |
Introduction
Structural Characteristics
Molecular Identity and Classification
6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one belongs to the pyrimidine family, specifically to the class of 4(3H)-pyrimidinones. The compound features a heterocyclic pyrimidine core with strategic functional group placement that determines its chemical behavior and potential biological activities.
Structural Features and Comparison
The compound possesses three key structural elements: a pyrimidine ring with nitrogen atoms at positions 1 and 3, a carbonyl group at position 4, a methylthio (-SCH₃) group at position 2, and a sec-butyl group at position 6. Based on structural analysis of related compounds, we can compare it to other pyrimidine derivatives with similar substitution patterns:
The sec-butyl group at position 6 would likely confer increased lipophilicity compared to the unsubstituted analog, potentially affecting its solubility profile and biological membrane permeability.
Physicochemical Properties
Physical State and Appearance
Based on the properties of related pyrimidine derivatives, 6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one would likely exist as a crystalline solid at room temperature. The presence of the sec-butyl group would enhance its lipophilic character compared to similar compounds such as 2-(methylthio)pyrimidin-4(3H)-one .
Solubility Profile
The compound would be expected to demonstrate moderate to good solubility in organic solvents such as DMSO, chloroform, and methanol, with limited water solubility. The sec-butyl group would contribute to its hydrophobic nature, while the pyrimidinone moiety would provide some polar characteristics.
Spectroscopic Properties
Similar to other pyrimidine derivatives, the compound would likely display characteristic spectroscopic features:
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¹H NMR would show signals for:
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The methylthio group (approximately δ 2.5-2.6 ppm)
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The sec-butyl group (multiple signals in the range of δ 0.8-1.9 ppm)
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The aromatic proton at position 5 (approximately δ 6.0-7.0 ppm)
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¹³C NMR would exhibit signals for the carbonyl carbon (approximately δ 160-170 ppm), the pyrimidine carbons, and the aliphatic carbons of the sec-butyl and methylthio groups.
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Mass spectrometry would show a molecular ion peak at m/z 198, corresponding to its molecular weight.
Chemical Reactivity
Tautomerism
Like other pyrimidin-4(3H)-ones, 6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one would likely exhibit tautomerism between the keto (lactam) and enol (lactim) forms, with the equilibrium favoring the keto form in most solvents. This tautomeric behavior influences its reactivity patterns and potential for forming hydrogen bonds.
Functional Group Reactivity
The compound presents multiple reactive sites:
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The methylthio group at position 2 can participate in nucleophilic aromatic substitution reactions, making it a versatile handle for structural modifications.
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The carbonyl group at position 4 can undergo typical carbonyl reactions, including nucleophilic addition and reduction.
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The pyrimidine nitrogen atoms can act as hydrogen bond acceptors and may participate in coordination with metal ions.
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The N-H group (in the 4(3H)-one tautomer) can serve as a hydrogen bond donor and may be subject to N-alkylation or N-acylation reactions.
Synthesis Approaches
Method A: Direct Functionalization
Starting with 2-(methylthio)pyrimidin-4(3H)-one and introducing the sec-butyl group at position 6 through directed C-H functionalization or cross-coupling reactions.
Method B: Cyclization Approach
Constructing the pyrimidine ring with the desired substituents already in place, using appropriately substituted starting materials, such as thiourea derivatives and β-keto esters containing a sec-butyl group.
Key Synthetic Considerations
Similar to the synthesis of related compounds like 6-sec-butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one, the synthesis would require precise control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as NMR spectroscopy and HPLC would be essential for confirming the structure and purity of the final product.
Structure-Activity Relationships
Comparison with Analogous Compounds
The structural features of 6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one can be analyzed in relation to similar compounds documented in the literature:
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The methylthio group at position 2 is also present in compounds like 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one , suggesting its importance in certain applications.
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The variation in substituents at position 6 (hydrogen, methyl, cyclopropyl, sec-butyl) across different analogs indicates this position's significance for tuning physicochemical and potentially biological properties.
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The 4(3H)-one functionality is conserved across multiple analogs, pointing to its potential importance for target binding or activity.
Impact of the sec-Butyl Group
The sec-butyl substituent at position 6 would be expected to:
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Increase lipophilicity, potentially enhancing membrane permeability
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Introduce steric bulk that could affect binding to potential biological targets
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Provide a chiral center, potentially leading to stereoisomers with different properties
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Modify electronic properties of the pyrimidine ring through inductive effects
Analytical Characterization
Identification Methods
For comprehensive characterization of 6-(sec-butyl)-2-(methylthio)pyrimidin-4(3H)-one, multiple analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, including 1D (¹H, ¹³C) and potentially 2D experiments (COSY, HSQC, HMBC)
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High-Performance Liquid Chromatography (HPLC) for purity determination, similar to the analysis of other pyrimidine derivatives
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared Spectroscopy for identification of key functional groups, particularly the carbonyl (C=O) and potentially N-H stretching vibrations
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X-ray Crystallography, if crystals of suitable quality can be obtained, to definitively confirm the three-dimensional structure
Quality Control Parameters
Quality assessment would involve determination of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume